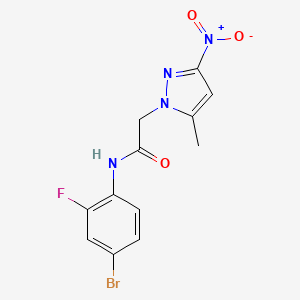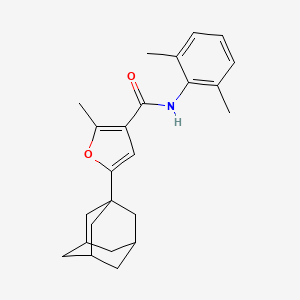![molecular formula C21H18N2O2S B11490850 (2E)-2-(1,3-benzothiazol-2-yl)-3-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile](/img/structure/B11490850.png)
(2E)-2-(1,3-benzothiazol-2-yl)-3-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(1,3-benzothiazol-2-yl)-3-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring and a phenyl group with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile typically involves multiple steps, starting with the preparation of the benzothiazole ring and the phenyl group with the desired substituents. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate alkylating agent.
Substitution Reactions: The phenyl group is modified with ethoxy and prop-2-en-1-yloxy substituents through nucleophilic substitution reactions.
Coupling Reaction: The final step involves coupling the benzothiazole ring with the substituted phenyl group using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1,3-benzothiazol-2-yl)-3-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(1,3-benzothiazol-2-yl)-3-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific molecular targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the ethoxy and prop-2-en-1-yloxy substituents.
(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile: Contains a methoxy group instead of the ethoxy and prop-2-en-1-yloxy groups.
Uniqueness
The presence of the ethoxy and prop-2-en-1-yloxy substituents in (2E)-2-(1,3-benzothiazol-2-yl)-3-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from similar compounds. These properties can enhance its performance in various applications, including chemical synthesis and material science.
Properties
Molecular Formula |
C21H18N2O2S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(3-ethoxy-4-prop-2-enoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C21H18N2O2S/c1-3-11-25-18-10-9-15(13-19(18)24-4-2)12-16(14-22)21-23-17-7-5-6-8-20(17)26-21/h3,5-10,12-13H,1,4,11H2,2H3/b16-12+ |
InChI Key |
LZBSWTMRIICQDY-FOWTUZBSSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OCC=C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenoxy]acetic acid](/img/structure/B11490774.png)

![Methyl 4-ethyl-2-({1,1,1,3,3,3-hexafluoro-2-[(phenylacetyl)amino]propan-2-yl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B11490784.png)
![N-(1,3-benzodioxol-5-yl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B11490801.png)
![1-(2-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11490802.png)
![1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11490806.png)
![2-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11490815.png)

![1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenyl-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11490832.png)

![N-ethyl-6-({6-[2-(2-methylphenoxy)ethoxy]pyridazin-3-yl}oxy)-1,3,5-triazine-2,4-diamine](/img/structure/B11490840.png)
![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B11490841.png)
![1-(1-Benzofuran-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11490848.png)
![6-methyl-4-(3-methylphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11490855.png)
